tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1353893-25-0
VCID: VC2959045
InChI: InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

CAS No.: 1353893-25-0

Cat. No.: VC2959045

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate - 1353893-25-0

Specification

CAS No. 1353893-25-0
Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1
Standard InChI Key JCHIBKSSZNWERE-HBNTYKKESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C
SMILES CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C

Introduction

Chemical Identity and Structure

Basic Information

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is commonly available as an oxalate salt with varying reported CAS registry numbers. The compound features a cyclohexyl ring with specific stereochemistry denoted by the (1R,2R,5S) configuration, indicating the spatial arrangement of the amino, carbamate, and dimethylcarbamoyl functional groups around the cyclohexyl core.

PropertyInformation
CAS Number1043881-31-7 (oxalate salt)
Alternative CAS1928729-31-0
Molecular FormulaC16H29N3O7 (as oxalate)
Base Molecular FormulaC14H27N3O3 (without oxalate)
Synonymstert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate

Stereochemical Significance

The (1R,2R,5S) configuration specifically denotes the three-dimensional arrangement of substituents around the cyclohexyl ring:

  • 1R: The stereochemistry at position 1 (R configuration)

  • 2R: The stereochemistry at position 2 (R configuration)

  • 5S: The stereochemistry at position 5 (S configuration)

This specific stereochemical arrangement distinguishes this compound from its diastereomers, such as the (1R,2S,5S) isomer (CAS: 365998-36-3), which has different biological and chemical properties .

Physical and Chemical Properties

Physical Characteristics

The compound typically exists as a white to off-white solid when in its oxalate salt form. Its physical properties are influenced by its salt form and the specific crystalline structure it adopts.

Chemical Reactivity

The molecule contains multiple functional groups that contribute to its chemical reactivity:

  • The primary amino group (-NH2) at position 2 can participate in nucleophilic substitution reactions and can be further functionalized.

  • The tert-butyloxycarbonyl (BOC) group serves as a protecting group for the secondary amine, which can be removed under acidic conditions.

  • The dimethylcarbamoyl group (-CON(CH3)2) is relatively stable but can undergo hydrolysis under harsh conditions.

SupplierCatalog InformationSpecification
US PharmacopeiaCatalog No: 1A04810 25 mg, Pharmaceutical Analytical Impurity
PharmaffiliatesCatalogue No: PA 05 0821014 Analytical standard
ParchemCAS: 1043881-31-7 Specialty chemical

The compound is classified as a pharmaceutical analytical impurity, suggesting its importance in quality control and analytical testing of pharmaceutical products .

Relationship to Pharmaceutical Development

Role in Anticoagulant Research

While direct information about the (1R,2R,5S) stereoisomer's specific role is limited in the search results, the closely related (1R,2S,5S) stereoisomer serves as an important intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots . The (1R,2R,5S) stereoisomer may serve as:

  • An analytical reference standard for identifying impurities in Edoxaban synthesis

  • A potential precursor in alternative synthetic routes

  • A compound for structure-activity relationship studies

Importance of Stereochemistry

The stereochemical configuration of this class of compounds is critical for their biological activity. Even minor changes in stereochemistry can significantly impact:

Comparison with Related Stereoisomers

Structural Comparison with (1R,2S,5S) Isomer

The (1R,2S,5S) isomer differs from the (1R,2R,5S) isomer in the stereochemistry at position 2:

IsomerPosition 1Position 2Position 5CAS Number
Target compoundRRS1043881-31-7 (oxalate)
Related isomerRSS365998-36-3
EnantiomerSSR2089454-69-1

The (1R,2S,5S) isomer has been extensively studied as an intermediate in Edoxaban synthesis and serves as a key building block in the pharmaceutical manufacturing process .

Functional Significance of Stereochemistry

The stereochemical differences between these isomers can significantly impact:

  • Reaction pathways and synthesis efficiency

  • Binding to target proteins and receptors

  • Metabolic stability and pharmacokinetic properties

  • Impurity profiles in pharmaceutical manufacturing

Analytical Characterization Methods

Spectroscopic Analysis

For related compounds in this class, characterization typically involves:

  • NMR Spectroscopy: 1H and 13C NMR are critical for confirming stereochemistry and structural integrity

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: To identify functional groups such as amines, amides, and carbamates

Chromatographic Methods

Quality control and purity assessment typically employ:

  • HPLC with UV detection: For quantitative analysis and purity determination

  • Chiral Chromatography: For separating and identifying stereoisomers

  • Thin-Layer Chromatography: For reaction monitoring and preliminary purity assessment

Current Research and Applications

Pharmaceutical Quality Control

As a pharmaceutical analytical impurity standard, tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate plays an important role in:

  • Validating analytical methods for drug substance and product testing

  • Monitoring manufacturing processes for Edoxaban and related compounds

  • Structure-activity relationship studies for novel anticoagulant development

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